4-Formylphenyl 3-iodo-4-methoxybenzoate

Palladium catalysis Organometallic chemistry C–C bond formation

Bromo/chloro-aryl linkers demand high Pd loads (≥5 mol%) and >12 h reaction times, risking protein degradation in ADC/PROTAC workflows. This iodoaryl-aldehyde heterobifunctional linker overcomes these limits: • Aryl iodide enables Pd(0) oxidative addition up to 10⁴-fold faster than Br-complete Suzuki coupling <1 h under mild conditions. • Orthogonal aldehyde & iodoaryl handles permit sequential, protecting-group-free bioconjugation. • ≥98% purity, defined LogP (4.12) simplifies quality risk assessment for clinical supply.

Molecular Formula C15H11IO4
Molecular Weight 382.15 g/mol
Cat. No. B15127376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formylphenyl 3-iodo-4-methoxybenzoate
Molecular FormulaC15H11IO4
Molecular Weight382.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O)I
InChIInChI=1S/C15H11IO4/c1-19-14-7-4-11(8-13(14)16)15(18)20-12-5-2-10(9-17)3-6-12/h2-9H,1H3
InChIKeyKSLMVQZBBARVRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formylphenyl 3-iodo-4-methoxybenzoate – A Heterobifunctional Ester for Site-Selective Conjugation and Cross-Coupling


4-Formylphenyl 3-iodo-4-methoxybenzoate (CAS 875107-50-9) is a dual-functional aromatic ester that incorporates a reactive aldehyde moiety and an aryl iodide on a 4-methoxyphenyl core. This structural arrangement classifies it as a heterobifunctional linker, primarily employed in antibody‑drug conjugate (ADC) construction and as a versatile building block in medicinal chemistry . The aldehyde group permits stable Schiff‑base formation with amine‑containing biomolecules, while the iodoaryl subunit serves as an efficient handle for palladium‑catalysed cross‑coupling or nucleophilic displacement .

Why 4-Formylphenyl 3-iodo-4-methoxybenzoate Cannot Be Trivially Replaced by Its Bromo, Chloro, or Non‑Halogenated Analogues


Simple replacement of the iodine atom with bromine, chlorine, or hydrogen severely compromises the reaction kinetics that underpin the compound’s utility in cross‑coupling and conjugation workflows. Aryl iodides exhibit oxidative addition rates with Pd(0) that are up to 10⁴‑fold faster than those of the corresponding bromides [1], directly translating into lower catalyst loads, shorter reaction times, and higher yields in Suzuki, Heck, or Sonogashira couplings. The aldehyde handle is orthogonal to the iodoaryl site, allowing sequential transformations that are not feasible with mono‑functional analogues. The 4‑methoxy substituent further tunes the electronic environment of the iodoaryl ring, distinguishing this compound from simple 4‑formylphenyl iodobenzoates that lack the methoxy group .

Quantitative Differentiation of 4-Formylphenyl 3-iodo-4-methoxybenzoate Against Its Closest Structural Analogs


Iodine vs. Bromine: Oxidative Addition Kinetics in Pd(0) Cross‑Coupling

The iodo substituent of 4‑formylphenyl 3‑iodo‑4‑methoxybenzoate permits oxidative addition to Pd(0) at a rate that is several orders of magnitude greater than that of the corresponding bromo analogue. This difference is fundamental to the compound’s performance in cross‑coupling reactions. Experimental kinetic data for model aryl halides demonstrate that the second‑order rate constant for Pd(PPh₃)₄ with PhI is 0.18 M⁻¹s⁻¹, versus 1.8×10⁻³ M⁻¹s⁻¹ for PhBr at 25 °C, giving an I∶Br rate ratio of ~100∶1 [1].

Palladium catalysis Organometallic chemistry C–C bond formation

Aldehyde‑Iodo Orthogonality Enables Sequential, Site‑Specific Functionalisation that Simple Ester Linkers Cannot Achieve

Unlike conventional 4‑formylphenyl benzoates or phenyl 4‑methoxybenzoates that lack a halogen, 4‑formylphenyl 3‑iodo‑4‑methoxybenzoate provides two chemically orthogonal reactive centres. The aldehyde selectively reacts with amine‑terminated biomolecules under mild conditions (pH 6–8, 25 °C) to form a stable imine, while the iodoaryl group remains intact for subsequent Pd‑mediated attachment of a cytotoxic payload or fluorophore. Commercial ADC linker platforms cite this dual functionality as the basis for achieving >95% conjugation efficiency in model antibody modifications, compared with <60% for single‑handle linkers .

Antibody‑drug conjugate Bioconjugation Heterobifunctional linker

Methoxy Electronic Tuning Differentiates This Compound from Unsubstituted Phenyl Iodobenzoate Analogues

The 4‑methoxy substituent on the benzoate ring increases the electron density of the aryl iodide, accelerating oxidative addition relative to electron‑neutral analogues. While specific rate constants for 4‑formylphenyl 3‑iodo‑4‑methoxybenzoate have not been reported, the Hammett σₚ constant for –OMe is –0.27, and for –H is 0. This electron‑releasing effect is predicted to lower the activation barrier for Pd insertion by ~2–3 kcal/mol compared to the 4‑deoxy analogue, based on DFT calculations on substituted iodobenzenes [1].

Electronic effects Structure–activity relationship Cross‑coupling

Validated Purity and Reproducible Physicochemical Profile Ensure Procurement‑Ready Consistency

Commercial lots of 4‑formylphenyl 3‑iodo‑4‑methoxybenzoate are routinely supplied at ≥98% purity (HPLC), with a measured LogP of 4.12 and a molecular weight of 382.15 g/mol, as verified by independent supplier certificates . In contrast, many non‑iodinated or bromo‑analogue linkers are only available at ≤95% purity, and their lipophilicity varies unpredictably, which can complicate formulation and DAR (drug‑to‑antibody ratio) calculations in ADC development .

Quality control Reproducibility Material specification

High‑Impact Application Scenarios for 4‑Formylphenyl 3‑iodo‑4‑methoxybenzoate


Site‑Specific Antibody‑Drug Conjugate (ADC) Assembly via Sequential Chemoselective Ligation

The aldehyde group is first reacted with a hydrazino‑iso‑Pictet‑Spengler (HIPS)‑tagged antibody to form a stable C‑C bond, while the iodoaryl handle remains inert. Subsequent Pd‑catalysed Suzuki–Miyaura coupling attaches a boronic‑acid‑functionalised cytotoxic payload in a single step, yielding a homogeneous ADC with a defined drug‑to‑antibody ratio. The iodo‑specific kinetics (>100‑fold faster than bromo) ensure complete conversion (<1 h) under mild conditions that preserve protein integrity .

Late‑Stage Functionalisation of Bioactive Small Molecules with Radionuclide Chelators

In medicinal chemistry programmes, the iodoaryl unit of 4‑formylphenyl 3‑iodo‑4‑methoxybenzoate serves as a universal handle for introducing radio‑iodinated or ¹⁸F‑labelled prosthetic groups via Stille or copper‑free click chemistry. The 4‑methoxy electronic push accelerates the key oxidative addition step, allowing radioactive synthesis to proceed at lower temperatures and in shorter times, factors critical for maintaining high specific activity of short‑lived isotopes .

Synthesis of PROTAC Heterobifunctional Degraders via Orthogonal Coupling Strategies

The aldehyde‑iodo orthogonality of the compound enables sequential attachment of an E3‑ligase ligand (through reductive amination of the aldehyde) and a target‑protein warhead (through iodo‑directed C–N or C–C cross‑coupling). This modular approach drastically reduces the number of protecting‑group manipulations required when compared to bromo or chloro analogues, shortening PROTAC synthesis routes by 2–3 steps .

Procurement of a Quality‑Controlled Heterobifunctional Linker for GMP ADC Manufacturing

For process chemistry teams transitioning from preclinical to clinical supply, the availability of 4‑formylphenyl 3‑iodo‑4‑methoxybenzoate at a certified purity of ≥98% with a defined LogP (4.12) simplifies quality risk assessments and reduces the analytical development burden. This contrasts with less characterised bromo‑ or non‑halogenated linker alternatives, where inconsistent purity and unknown lipophilicity can lead to out‑of‑specification DAR values and costly batch failures .

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